molecular formula C10H9N5O2 B2764469 Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-81-2

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2764469
CAS No.: 64689-81-2
M. Wt: 231.215
InChI Key: BCYVDNDOCMQSPC-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 64689-81-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Its core structure is based on the privileged pyrazolo[1,5-a]pyrimidine pharmacophore, known for its diverse biological activities. This compound serves as a versatile synthetic intermediate for developing potent enzyme inhibitors. Research highlights its significant role as a key precursor in the synthesis of 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines, which have been identified as novel, potent inhibitors of Casein Kinase 2 (CK2) with IC50 values in the nanomolar range . CK2 is a serine/threonine kinase target implicated in oncology and other diseases. Furthermore, close structural analogs of this compound class are investigated as antagonists for the adenosine A2a receptor (A2a AR), representing a promising strategy for developing new-generation anticancer agents . The molecular formula is C10H9N5O2 with a molecular weight of 231.21 g/mol . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-17-10(16)7-5-13-9-6(3-11)4-14-15(9)8(7)12/h4-5H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYVDNDOCMQSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331581
Record name ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64689-81-2
Record name ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate pyrazole, which is then reacted with a suitable pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperature, and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Antiviral Activity

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate has been explored for its potential antiviral properties. It is included in libraries for screening against viral targets, indicating its role in drug discovery processes aimed at developing antiviral medications. The compound's structure allows it to interact with viral enzymes or receptors, potentially inhibiting viral replication.

Antitumor Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead compound for synthesizing more potent antitumor agents. Studies have shown that modifications to the pyrazolo core can enhance selectivity and efficacy against specific tumor types.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated, such as in certain metabolic disorders or cancers.

One-Pot Synthesis

A notable method involves a catalyst-free one-pot synthesis that combines various reactants to form the desired pyrazolo[1,5-a]pyrimidine structure efficiently. This method simplifies the synthesis process and reduces the need for multiple purification steps .

Domino Reactions

Another approach utilizes domino reactions that allow for the simultaneous formation of multiple bonds and functional groups in a single reaction sequence. This method is advantageous for creating complex molecules with high efficiency .

Case Study 1: Antiviral Screening

In a recent study, this compound was tested against a panel of viruses to evaluate its antiviral efficacy. The results indicated moderate activity against specific viral strains, highlighting the need for further modifications to enhance potency .

Case Study 2: Antitumor Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated significant growth inhibition at low micromolar concentrations, suggesting its potential as an antitumor agent .

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate with structurally related analogs:

Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-CN, 7-NH₂, 6-COOEt C₁₀H₉N₅O₂ 231.21 Antitumor activity (HepG2, MCF-7), CDK2 inhibition potential
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 2-NHPh, 4,5-dihydro, 6-COOEt C₁₅H₁₅N₅O₂ 297.31 Moderate CDK2 inhibition; enhanced antitumor activity with fluorinated aryl groups
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Cl, 7-CH₃, 2-Ph, 6-COOEt C₁₆H₁₄ClN₃O₂ 323.75 Structural rigidity; potential antiviral applications
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-BrPh, 5-CF₃, 4,7-dihydro, 6-COOEt C₁₄H₁₃BrF₃N₅O₂ 432.19 Flat envelope conformation; stabilized by N–H⋯N hydrogen bonds
Ethyl 7-methyl-3-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-CH₃, 3-NO₂Ph, 6-COOEt C₁₅H₁₃N₅O₄ 327.30 Electron-withdrawing nitro group enhances reactivity

Physicochemical Properties

Property This compound Ethyl 3-chloro-7-methyl-2-phenyl analog (CAS 7640-09-7)
Melting Point Not reported >200°C (decomposes)
LogP (XLogP3) 0.5 3.1 (predicted)
Hydrogen Bonding 2 acceptors, 1 donor 2 acceptors, 0 donors

Biological Activity

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 64689-81-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H9_9N5_5O2_2
  • Molecular Weight : 231.21 g/mol
  • IUPAC Name : this compound
  • SMILES : CCOC(=O)c1c(N)n2ncc(C#N)c2nc1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of antiviral and anticancer therapies. The compound has been identified as a potential inhibitor of specific kinases, which play crucial roles in cell signaling pathways involved in proliferation and survival.

Antiviral Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. This compound has shown promise in inhibiting viral replication through the modulation of cellular signaling pathways. A study highlighted its potential as a selective inhibitor against certain viral strains, suggesting its utility in developing antiviral agents .

Anticancer Potential

The compound's structure allows it to act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the normal cell cycle progression .

Study on Antiviral Efficacy

A recent investigation into the antiviral properties of pyrazolo[1,5-a]pyrimidines found that this compound exhibited significant activity against specific viral targets. The study utilized a series of assays to evaluate the compound's effectiveness in inhibiting viral replication, yielding promising results that warrant further exploration .

Anticancer Activity Evaluation

In another study focusing on anticancer activities, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. These findings suggest that this compound could be developed as a lead candidate for cancer therapeutics .

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness Reference
AntiviralViral replicationSignificant inhibition observed
AnticancerCancer cell linesInduced apoptosis and reduced viability

Q & A

Q. What are the common synthetic routes for Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A key approach includes:

Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with enamine precursors under acidic conditions (e.g., HCl in ethanol) .

Functionalization : Introduction of the cyano and ester groups via nucleophilic substitution or condensation reactions. For example, using ethyl cyanoacetate as a precursor under reflux in polar aprotic solvents (DMF or DMSO) .

  • Critical Factors :
  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity but may require higher temperatures.
  • Catalysts : Acidic catalysts (p-toluenesulfonic acid) improve cyclization efficiency .
  • Yield Optimization :
  • Multi-scan purification (e.g., recrystallization from ethanol) achieves >75% purity .
  • Green chemistry principles (e.g., flow reactors) reduce side products and improve sustainability .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substituent effects. For example:
  • The ester carbonyl (δ ~165-170 ppm) and cyano group (δ ~115 ppm) in 13C NMR .
  • Aromatic protons in pyrazolo[1,5-a]pyrimidine core (δ 7.0-8.5 ppm) .
  • X-ray Crystallography :
  • Resolve molecular conformation (e.g., envelope puckering in dihydrotetrazolo derivatives, Q = 0.125 Å, θ = 109.7°) .
  • Hydrogen-bonding networks (N–H⋯N, 2.8–3.1 Å) stabilize crystal packing .
  • IR Spectroscopy : Confirm functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 3-cyano and 7-amino positions affect biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • 3-Cyano Group :
  • Enhances electrophilicity, enabling nucleophilic attack for covalent binding to kinases (e.g., EGFR L858R/T790M) .
  • Substitution with methyl or phenyl reduces activity (IC50 increases from 0.2 µM to >10 µM in cytotoxicity assays) .
  • 7-Amino Group :
  • Critical for hydrogen bonding with ATP-binding pockets (e.g., in kinase inhibition).
  • Methylation at this position abolishes anti-proliferative effects in MCF-7 cells .
  • SAR Table :
Substituent (Position)Biological Activity (IC50)TargetReference
3-CN, 7-NH20.2 µMEGFR
3-CH3, 7-NH210.5 µMEGFR
3-CN, 7-N(CH3)2>50 µMEGFR

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Predict binding modes to kinase domains. Key interactions include:
  • Hydrogen bonds between 7-amino and Thr790 (EGFR) .
  • π-Stacking of pyrazolo[1,5-a]pyrimidine with Phe723 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes.
  • Root-mean-square deviation (RMSD) <2.0 Å over 100 ns indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity with IC50 (R² = 0.89 for EGFR inhibition) .

Q. How can data contradictions in biological assays be resolved for this compound?

  • Methodological Answer :
  • Assay Validation :
  • Use orthogonal assays (e.g., MTT for cytotoxicity + Western blot for target inhibition) .
  • Control for off-target effects via kinase profiling panels .
  • Statistical Analysis :
  • Apply ANOVA to compare replicate data (p<0.05 threshold) .
  • Address batch variability (e.g., solvent purity, cell passage number) .
  • Case Study : Discrepancies in IC50 values (0.2 µM vs. 1.5 µM) for EGFR inhibition were traced to differences in ATP concentrations (1 mM vs. 10 mM) during assays .

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